molecular formula C25H27N3O4S B2417114 (E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 476458-28-3

(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2417114
CAS No.: 476458-28-3
M. Wt: 465.57
InChI Key: ZKUUJEWUCNBWPH-VQHVLOKHSA-N
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Description

(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide belongs to a class of thienopyrazoles that have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C25H28N4O3S2
  • Molecular Weight : 496.6 g/mol
  • IUPAC Name : N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide

Biological Activity

Research on thienopyrazole derivatives has indicated several promising biological activities:

Anticancer Activity

Thienopyrazole compounds have been explored for their anticancer properties. For instance:

  • Mechanism : They may induce apoptosis in cancer cells through the modulation of various signaling pathways.
  • Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 0.03 mM, indicating strong potential for further development as anticancer agents .

Anti-inflammatory Effects

These compounds have also shown anti-inflammatory properties:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In vitro studies revealed that certain thienopyrazole derivatives reduced the production of TNF-alpha and IL-6 in macrophages .

Antimicrobial Activity

Thienopyrazoles exhibit antimicrobial effects against various pathogens:

  • Study Results : Several derivatives were tested against bacterial strains and showed significant inhibition of growth compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentEffect on Activity
2,4-Dimethylphenyl GroupEnhances lipophilicity and receptor binding affinity
Thieno[3,4-c]pyrazole CoreCritical for biological activity due to its ability to interact with target enzymes
Trimethoxyphenyl MoietyContributes to increased potency and selectivity towards specific biological targets

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Interaction with receptors such as PPARγ has been noted in some derivatives, suggesting potential applications in metabolic diseases .
  • Gene Expression Regulation : Influences the transcriptional activity of genes associated with cancer and inflammation.

Properties

IUPAC Name

(E)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-15-6-8-20(16(2)10-15)28-25(18-13-33-14-19(18)27-28)26-23(29)9-7-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-12H,13-14H2,1-5H3,(H,26,29)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUUJEWUCNBWPH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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